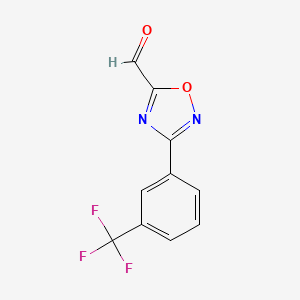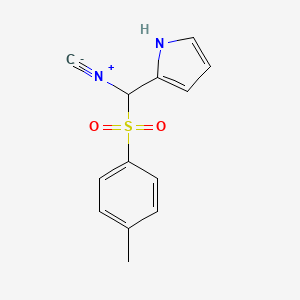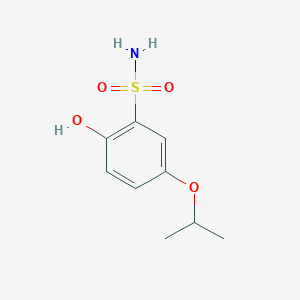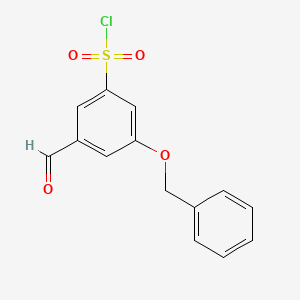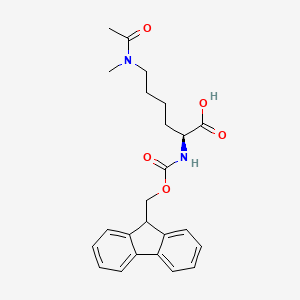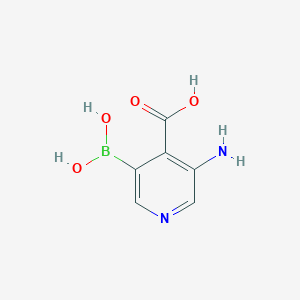![molecular formula C11H13NO2 B14854995 5,6,7,8-Tetrahydronaphtho[2,3-D][1,3]dioxol-5-amine CAS No. 886762-78-3](/img/structure/B14854995.png)
5,6,7,8-Tetrahydronaphtho[2,3-D][1,3]dioxol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(5,6,7,8-Tetrahydro-naphtho[2,3-d][1,3]dioxol-5-yl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom with a lone pair of electrons, which makes them highly reactive and versatile in chemical reactions . This compound is notable for its unique structure, which includes a tetrahydronaphthalene ring fused with a dioxole ring, and an amine group attached to the naphthalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(5,6,7,8-Tetrahydro-naphtho[2,3-d][1,3]dioxol-5-yl)amine typically involves the following steps:
Formation of the Tetrahydronaphthalene Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Dioxole Ring: The dioxole ring can be introduced via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(5,6,7,8-Tetrahydro-naphtho[2,3-d][1,3]dioxol-5-yl)amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions
Major Products
The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted amine derivatives.
Applications De Recherche Scientifique
(S)-(5,6,7,8-Tetrahydro-naphtho[2,3-d][1,3]dioxol-5-yl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of (S)-(5,6,7,8-Tetrahydro-naphtho[2,3-d][1,3]dioxol-5-yl)amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. This compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylamine (CH₃NH₂): A simple primary amine with similar reactivity but a much simpler structure.
Aniline (C₆H₅NH₂): An aromatic amine with a benzene ring, used in the production of dyes and polymers.
Piperidine (C₅H₁₁N): A cyclic amine with applications in pharmaceuticals and organic synthesis .
Uniqueness
(S)-(5,6,7,8-Tetrahydro-naphtho[2,3-d][1,3]dioxol-5-yl)amine is unique due to its fused ring structure, which imparts specific chemical and physical properties
Propriétés
Numéro CAS |
886762-78-3 |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxol-5-amine |
InChI |
InChI=1S/C11H13NO2/c12-9-3-1-2-7-4-10-11(5-8(7)9)14-6-13-10/h4-5,9H,1-3,6,12H2 |
Clé InChI |
OWNMMZHBHIHGQO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=CC3=C(C=C2C1)OCO3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


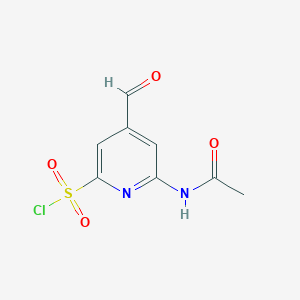

![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B14854932.png)
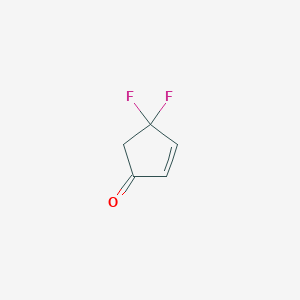
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14854947.png)

